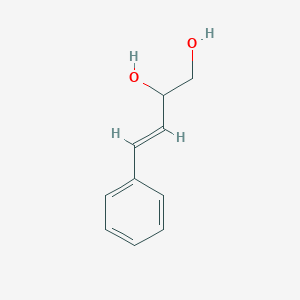
(E)-4-phenylbut-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-phenylbut-3-ene-1,2-diol is an organic compound characterized by a phenyl group attached to a butene chain with two hydroxyl groups at the first and second positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenylbut-3-ene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbut-3-en-2-one.
Reduction: The 4-phenylbut-3-en-2-one is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 4-phenylbut-3-en-2-one.
Reduction: 4-phenylbutane-1,2-diol.
Substitution: 4-phenylbut-3-ene-1,2-dichloride.
Aplicaciones Científicas De Investigación
(E)-4-phenylbut-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group provides additional stability and potential for π-π interactions with aromatic systems.
Comparación Con Compuestos Similares
Similar Compounds
4-phenylbut-3-en-2-one: A precursor in the synthesis of (E)-4-phenylbut-3-ene-1,2-diol.
4-phenylbutane-1,2-diol: A reduced form of the compound.
4-phenylbut-3-ene-1,2-dichloride: A substituted derivative.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a phenyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(E)-4-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10-12H,8H2/b7-6+ |
Clave InChI |
NIKBSMYNKTUHIF-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(CO)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




aminehydrochloride](/img/structure/B13597053.png)
![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)

![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)








